molecular formula C16H13Cl2N5O B11423596 5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11423596
M. Wt: 362.2 g/mol
InChI Key: XZDKGJUYUKZFNC-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often derived from 3-chlorobenzyl azide, and the alkyne component can be a terminal alkyne.

  • Carboxamide Formation: : The carboxamide group is introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated aromatic rings, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorinated benzyl and phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors or modulators.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The chlorinated aromatic rings may enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-chlorobenzyl)-N-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(3-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of two chlorinated aromatic rings. This structural feature enhances its chemical stability and reactivity, making it a valuable compound for various applications. The specific arrangement of functional groups also contributes to its distinct biological activity and potential therapeutic benefits.

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C16H13Cl2N5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24)

InChI Key

XZDKGJUYUKZFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N

Origin of Product

United States

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